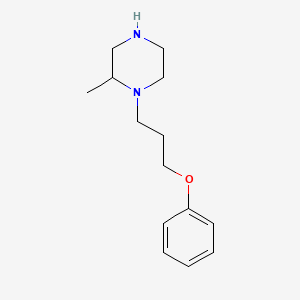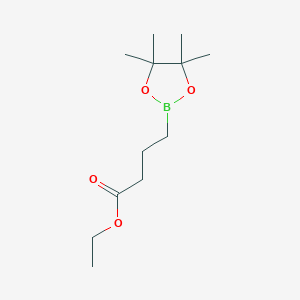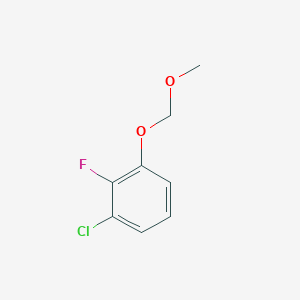
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxymethoxy groups
Applications De Recherche Scientifique
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Méthodes De Préparation
The synthesis of 1-chloro-2-fluoro-3-(methoxymethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-fluorobenzene.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, or tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Mécanisme D'action
The mechanism of action of 1-chloro-2-fluoro-3-(methoxymethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can form hydrogen bonds or undergo nucleophilic attack.
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
2-Chloro-1-fluoro-3-(methoxymethoxy)benzene: The position of the substituents is different, which can affect the compound’s reactivity and interactions with other molecules.
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: The position of the methoxymethoxy group is different, which can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it useful in various chemical and biological applications.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDPHWLRLDUMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)


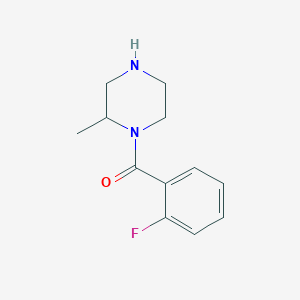
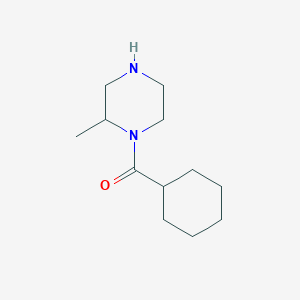
![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

